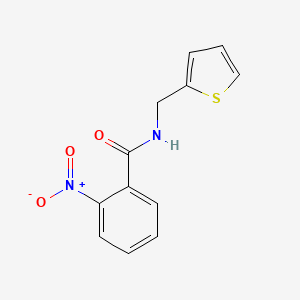
N-(4-methoxybenzyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-(2-nitrophenyl)acrylamide, commonly referred to as MNBA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of acrylamides and has been shown to exhibit various biochemical and physiological effects. The synthesis of MNBA is a critical process that requires careful attention to detail to achieve high yields and purity.
Wirkmechanismus
MNBA is believed to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increase in acetylcholine levels can enhance cholinergic neurotransmission, which is important for cognitive function.
Biochemical and Physiological Effects
MNBA has been shown to exhibit various biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, MNBA has been shown to exhibit antioxidant and anti-inflammatory properties. MNBA has also been shown to inhibit the activity of the enzyme butyrylcholinesterase, which is involved in the metabolism of the neurotransmitter butyrylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNBA in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in neurotransmitter levels, which can be useful for studying the effects of cholinergic neurotransmission. However, one limitation of using MNBA is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MNBA in scientific research. One potential direction is the development of MNBA-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another direction is the use of MNBA in the study of protein structure and function, particularly in the context of enzyme inhibition. Additionally, MNBA can be used as a tool for studying the effects of cholinergic neurotransmission in various physiological and pathological conditions.
Conclusion
MNBA is a chemical compound that has gained significant attention in scientific research. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase has made it a useful tool for studying the effects of cholinergic neurotransmission. MNBA has also exhibited various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While MNBA has potential limitations, its use in scientific research has promising future directions.
Synthesemethoden
MNBA is synthesized through the reaction between 4-methoxybenzylamine and 3-(2-nitrophenyl)acryloyl chloride. The reaction is catalyzed by triethylamine and is carried out in anhydrous dichloromethane. The product is obtained in high yields and can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MNBA has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein structure determination. MNBA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have therapeutic implications for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-15-9-6-13(7-10-15)12-18-17(20)11-8-14-4-2-3-5-16(14)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQASPCWGFSHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)


![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)


